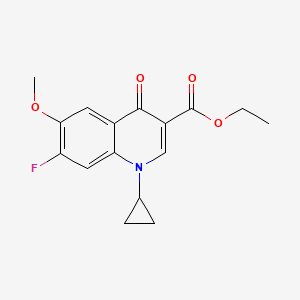

1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester” is a chemical compound with the molecular formula C16H15F2NO4 . It is also known as Gatifloxacin intermediate . The compound is a pale yellow solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-cyclopropyl-6-fluoro-4-oxo-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids were synthesized from 1,2,3,4-tetrafluoro benzene .Physical And Chemical Properties Analysis

The compound has a melting point of 179-181°C, a predicted boiling point of 459.7±45.0 °C, and a predicted density of 1.414±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is stored in a sealed, dry environment, preferably in a freezer, under -20°C .Scientific Research Applications

Fatty Acid Esters and Toxicity Research

Research has examined fatty acid esters like 3-monochloropropane-1,2-diol (3-MCPD esters) for their potential toxic effects, including nephrotoxicity and testicular toxicity, indicating the importance of understanding the safety profiles of chemical compounds (Gao et al., 2019).

Quinoline Derivatives and Corrosion Inhibition

Quinoline and its derivatives, including specific structures similar to the compound of interest, are explored for their use as anticorrosive materials. These studies highlight the potential of quinoline compounds in protecting metals from corrosion, providing insights into industrial applications (Verma et al., 2020).

Phthalic Acid Esters and Biological Activities

Phthalic acid esters (PAEs) are explored for their occurrence in nature and potential biological activities. This research suggests that similar ester compounds could have naturally occurring counterparts or analogues with significant ecological and health implications (Huang et al., 2021).

Ester Compounds in Lactic Acid Production and Green Chemistry

The production of lactic acid from biomass and its use as a feedstock for green chemistry demonstrates the significance of ester compounds in sustainable chemical processes. This research points towards the utility of ester-based chemicals in creating environmentally friendly chemical products (Gao et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 safety symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

It is structurally similar to fluoroquinolones , a class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound likely interacts with its targets by inhibiting the DNA gyrase and topoisomerase IV enzymes, thereby preventing the supercoiling and relaxation of bacterial DNA, which are crucial steps in DNA replication . This interaction disrupts bacterial DNA processes, leading to DNA damage and cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria, leading to the cessation of bacterial growth and replication . The downstream effects include the disruption of bacterial cell division and eventual bacterial cell death .

Pharmacokinetics

Based on its structural similarity to fluoroquinolones, it can be inferred that it might have good oral bioavailability, wide distribution in body tissues, metabolism in the liver, and excretion through both renal and biliary routes .

Result of Action

The molecular effect of the compound’s action is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division . The cellular effect is the cessation of bacterial growth and replication, leading to bacterial cell death .

Action Environment

Environmental factors such as pH, temperature, and presence of divalent cations can influence the action, efficacy, and stability of the compound . For instance, fluoroquinolones, to which this compound is structurally similar, can chelate divalent cations, which can affect their absorption and efficacy . Furthermore, extreme pH or temperature conditions might affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

It is known that derivatives of quinolone carboxylic acid, such as this compound, possess bactericidal action and demonstrate activity against a wide spectrum of gram-positive and gram-negative microorganisms, anaerobic, acid-fast and atypical bacteria

Cellular Effects

It is known that fluoroquinolones, a group of compounds to which this compound belongs, can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that fluoroquinolones exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

ethyl 1-cyclopropyl-7-fluoro-6-methoxy-4-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO4/c1-3-22-16(20)11-8-18(9-4-5-9)13-7-12(17)14(21-2)6-10(13)15(11)19/h6-9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYBYZOYVNBQLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OC)F)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-[1,2]Oxazolo[5,4-F]indole](/img/structure/B587850.png)